molecular formula C31H52N4OP2 B1590565 Xantphos based ligand CAS No. 349100-75-0

Xantphos based ligand

Cat. No.: B1590565
CAS No.: 349100-75-0
M. Wt: 558.7 g/mol
InChI Key: APRIDPKHBSWSHQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The compound we’re exploring is the Xantphos-based ligand. Xantphos is a bidentate phosphine ligand that coordinates to metal centers. Its primary targets are transition metal ions, such as nickel (Ni) and rhodium (Rh). When bound to these metals, Xantphos plays a crucial role in catalysis and other chemical processes .

Mode of Action

Xantphos interacts with its metal center through its phosphorus atoms, forming stable complexes. For instance:

Biochemical Pathways

Xantphos-based ligands impact various biochemical pathways. For example:

Pharmacokinetics

Regarding ADME properties:

Action Environment

Environmental factors impact Xantphos-based ligands:

Properties

IUPAC Name

N-[[5-[bis(diethylamino)phosphanyl]-9,9-dimethylxanthen-4-yl]-(diethylamino)phosphanyl]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52N4OP2/c1-11-32(12-2)37(33(13-3)14-4)27-23-19-21-25-29(27)36-30-26(31(25,9)10)22-20-24-28(30)38(34(15-5)16-6)35(17-7)18-8/h19-24H,11-18H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRIDPKHBSWSHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)P(C1=CC=CC2=C1OC3=C(C2(C)C)C=CC=C3P(N(CC)CC)N(CC)CC)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52N4OP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60514613
Record name P,P''-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[N,N,N',N'-tetraethyl(phosphonous diamide)]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349100-75-0
Record name P,P''-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[N,N,N',N'-tetraethyl(phosphonous diamide)]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of the Xantphos-based ligand, P,P′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[N,N,N′,N′-tetraethyl-phosphonous diamide], and how are these characteristics confirmed?

A1: P,P′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[N,N,N′,N′-tetraethyl-phosphonous diamide] is a Xantphos-based ligand with a molecular formula of C31H52N4OP2 and a molecular weight of 558.72 g/mol []. Its structure has been confirmed through various spectroscopic techniques. 1H NMR (300 MHz, C6D6) shows characteristic peaks at δ 7.60 (d, J =  7.5 Hz, 2H), 7.22 (d, J =  7.5 Hz, 2H), 7.06 (t, J =  7.5 Hz, 2 H), 3.19 (m, 16H; CH2), 1.55 (s, 6H; CH3), 1.06 (t, 12H; CH3). 13C NMR (75 MHz, C6D6) displays signals at δ 151.0, 130.6, 130.1, 129.5, 126.0, 122.4, 43.3, 33.9, 32.7, 14.5. Additionally, 31P NMR (121 MHz, C6D6) shows a signal at δ 92.3 []. An X-ray crystal structure has also been reported, further validating the structure [].

Q2: What are the typical applications of Xantphos-based ligands in catalysis?

A2: Xantphos-based ligands are widely used in palladium-catalyzed reactions due to their steric and electronic properties. For instance, they have shown effectiveness in the palladium-catalyzed carbonylation of methylene β-C-H bonds in aliphatic amines to produce trans-disubstituted β-lactams with excellent yields and selectivity [, ]. These ligands also demonstrate utility in the arylation of ureas with nonactivated aryl halides in the presence of a palladium catalyst, resulting in the formation of N,N'-diarylureas [].

Q3: How does the structure of Xantphos-based ligands influence their catalytic activity?

A3: The structure of Xantphos-based ligands, specifically the substituents on the diphenylphosphino groups, significantly impacts their catalytic activity. Studies have shown that varying these substituents can affect both the yield and the product ratio in palladium-catalyzed reactions. For example, in the palladium-catalyzed arylation of ureas, different substituents on the Xantphos backbone led to variations in the yield of N,N'-diarylureas []. This highlights the importance of structural modifications in fine-tuning the catalytic properties of Xantphos-based ligands for specific reactions.

Q4: What are the stability and handling considerations for P,P′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[N,N,N′,N′-tetraethyl-phosphonous diamide]?

A4: While P,P′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[N,N,N′,N′-tetraethyl-phosphonous diamide] exhibits reasonable stability in air and moisture, it is recommended to store it under an inert atmosphere to prevent potential degradation []. This practice ensures the longevity and consistent reactivity of the ligand for catalytic applications.

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